8-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
8-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of pyrido[1,2-a][1,3,5]triazin-4-ones This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-4-one core with a methyl group at the 8th position and a sulfanyl group attached to a 4-methylphenylmethyl moiety
Scientific Research Applications
8-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Mode of Action
The mode of action would depend on the specific target the compound interacts with. Generally, these compounds might inhibit or activate their targets, leading to changes in cellular processes .
Biochemical Pathways
Pyridopyrimidines can affect various biochemical pathways depending on their specific targets. They might influence signal transduction, gene expression, or metabolic processes .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways the compound affects. These could range from changes in cell growth and survival to alterations in immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable nitrile or isocyanate can lead to the formation of the triazinone core.
Introduction of the Methyl Group: The methyl group at the 8th position can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions. For example, the reaction of a thiol with a halogenated precursor can yield the desired sulfanyl-substituted product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: The aromatic ring and the sulfanyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazinone derivatives.
Substitution: Various substituted pyrido[1,2-a][1,3,5]triazin-4-one derivatives.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Lacks the sulfanyl and 4-methylphenylmethyl groups.
8-methyl-2-{[(phenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
Properties
IUPAC Name |
8-methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-3-5-13(6-4-11)10-21-15-17-14-9-12(2)7-8-19(14)16(20)18-15/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXMYOULRDZSNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)N3C=CC(=CC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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